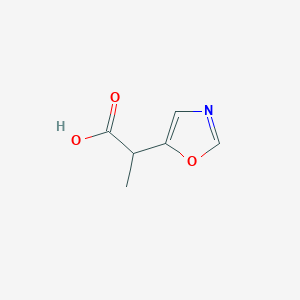

2-(1,3-Oxazol-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-Oxazol-5-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring fused with a propanoic acid moiety. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Oxazol-5-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring. One common method includes the use of reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization process . Another approach involves the acylation of 2-amino acetic acid (glycine) with nicotinoyl chloride, followed by cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: Reduction reactions can modify the oxazole ring, potentially leading to oxazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

Oxazolones: Formed through oxidation.

Oxazolines: Formed through reduction.

Substituted Oxazoles: Formed through substitution reactions.

Scientific Research Applications

2-(1,3-Oxazol-5-yl)propanoic acid is a heterocyclic compound that has an oxazole ring and a propanoic acid moiety. The oxazole ring has one oxygen and one nitrogen atom and is known for its chemical and biological properties.

Scientific Research Applications

This compound is used in scientific research across various disciplines.

Chemistry It serves as an intermediate in synthesizing complex molecules.

Biology It is studied for its potential antimicrobial and anticancer properties. Derivatives of oxazole have demonstrated antimicrobial activity against multiple strains, suggesting the possibility of developing new antibacterial agents. Studies on oxazole derivatives show they can inhibit tumor cell proliferation and induce apoptosis through mitochondrial pathways.

Medicine It is explored in the creation of new pharmaceuticals, specifically as enzyme inhibitors or receptor modulators.

Industry It is utilized to develop new materials that have specific electronic or optical properties.

Chemical Reactions

This compound can undergo different types of chemical reactions.

- Oxidation The oxazole ring can be oxidized to create oxazolone derivatives. Reagents such as hydrogen peroxide or peracids can be used.

- Reduction Reduction reactions have the potential to modify the oxazole ring, which may lead to oxazoline derivatives. Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

- Substitution Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring. Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used.

This compound has potential biological activities, especially concerning antimicrobial and anticancer properties. Research indicates that it has antimicrobial properties against bacterial strains and fungi. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and fungi like Candida albicans. The compound's mechanism may disrupt microbial cell membrane integrity or interfere with metabolic processes essential for microbial growth. Studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.

Oxazolone Derivatives: Compounds with similar biological activities and synthetic routes.

Oxazolines: Reduced forms of oxazoles with different chemical properties

Uniqueness: 2-(1,3-Oxazol-5-yl)propanoic acid is unique due to its specific combination of the oxazole ring and propanoic acid moiety, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-(1,3-Oxazol-5-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structure of this compound, characterized by the presence of an oxazole ring, influences its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C7H9N1O2, with a molecular weight of approximately 155.16 g/mol. The oxazole ring contributes to the compound's reactivity and biological activity through mechanisms such as hydrogen bonding and π-π interactions with target proteins.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. For instance, studies suggest that the compound may disrupt microbial cell membranes or inhibit critical metabolic pathways in pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains and fungi. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans. The compound's mechanism may involve disrupting cell membrane integrity or interfering with specific metabolic processes essential for microbial growth .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with similar oxazole structures have been shown to inhibit tumor growth in preclinical models by modulating cell cycle progression and promoting cell death .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity. Below is a table summarizing key features of related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methyl-4-phenyl-1,3-oxazol-5-ylpropanoic acid | Oxazole ring with phenyl substitution | Antimicrobial | Enhanced lipophilicity |

| 3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid | Chlorophenyl group on oxazole | Antimicrobial | Variations in halogen substitution affect reactivity |

| 3-(4-fluorophenyl)-1,3-oxazol-5-propionic acid | Fluorinated oxazole derivative | Antimicrobial | Differences in halogen may influence bioavailability |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study conducted by Shamsuzzaman et al. demonstrated that derivatives of oxazole exhibited varying degrees of antimicrobial activity against multiple strains, indicating the potential for developing new antibacterial agents based on this scaffold .

- Antitumor Activity : In a model assessing the anticancer properties of oxazole derivatives, compounds similar to this compound showed promising results in inhibiting tumor cell proliferation and inducing apoptosis through mitochondrial pathways .

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

2-(1,3-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO3/c1-4(6(8)9)5-2-7-3-10-5/h2-4H,1H3,(H,8,9) |

InChI Key |

NPLYDXDXPSPNMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CO1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.